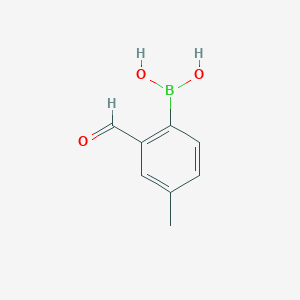

(2-Formyl-4-methylphenyl)boronic acid

Description

BenchChem offers high-quality (2-Formyl-4-methylphenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Formyl-4-methylphenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-formyl-4-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO3/c1-6-2-3-8(9(11)12)7(4-6)5-10/h2-5,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLGRMVFJTQAITE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2-Formyl-4-methylphenyl)boronic acid CAS number 444188-28-7 properties

Strategic Scaffold for Benzoxaborole Therapeutics and Biaryl Synthesis

Executive Summary

(2-Formyl-4-methylphenyl)boronic acid (CAS 444188-28-7) is a specialized organoboron intermediate distinguished by its ortho-formyl substitution . Unlike its meta- or para- isomers, this compound possesses a dual reactivity profile: it serves as a standard nucleophile in Suzuki-Miyaura cross-couplings and as a direct precursor to benzoxaboroles , a privileged pharmacophore in modern medicinal chemistry (e.g., Tavaborole, Crisaborole).

This guide delineates the physicochemical properties, divergent reactivity pathways, and validated protocols for handling this compound in high-stakes drug discovery environments.

Physicochemical Profile

The presence of the aldehyde group adjacent to the boronic acid moiety introduces a propensity for hemiacetal formation, influencing solubility and stability.

| Property | Specification |

| CAS Number | 444188-28-7 |

| IUPAC Name | (2-Formyl-4-methylphenyl)boronic acid |

| Molecular Formula | C₈H₉BO₃ |

| Molecular Weight | 163.97 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 216–219 °C (Decomposition/Anhydride formation) |

| Solubility | Soluble in DMSO, MeOH, EtOH; sparingly soluble in non-polar solvents. |

| pKa (Boronic Acid) | ~8.5–9.0 (Modulated by ortho-formyl electron withdrawal) |

| Stability | Hygroscopic; prone to dehydration to boroxine (anhydride) upon heating. |

Structural Analysis & Reactivity Landscape

The core value of CAS 444188-28-7 lies in its bifunctional orthogonality . The boronic acid enables C-C bond formation, while the ortho-formyl group allows for heterocycle formation or further functionalization.

The "Ortho-Effect" and Benzoxaborole Formation

A critical feature of this molecule is the proximity of the electrophilic aldehyde carbon to the nucleophilic oxygen of the boronic acid. Under reductive conditions, this leads to spontaneous cyclization.

-

Pathway A (Cross-Coupling): Palladium-catalyzed reaction with aryl halides preserves the aldehyde for later elaboration.

-

Pathway B (Cyclization): Reduction of the aldehyde yields a benzyl alcohol, which intramolecularly traps the boron to form 5-methylbenzo[c][1,2]oxaborol-1(3H)-ol.

Figure 1: The divergent reactivity landscape allows researchers to switch between biaryl synthesis and heterocyclic ring closure based on reagent choice.

Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Couple the boronic acid with an aryl halide while preserving the ortho-formyl group. Challenge: Ortho-substituents can sterically hinder transmetalation, and the aldehyde is susceptible to oxidation or side reactions with strong bases.

Reagents:

-

Substrate: (2-Formyl-4-methylphenyl)boronic acid (1.0 equiv)

-

Electrophile: Aryl Bromide (1.0 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%) - Chosen for robustness against steric bulk.

-

Base: K₃PO₄ (2.0 equiv) - Milder than hydroxides to protect the aldehyde.

-

Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

-

Inerting: Charge a reaction vial with the boronic acid, aryl bromide, base, and catalyst. Seal and purge with Argon for 5 minutes.

-

Solvation: Add degassed Dioxane/Water solvent mixture via syringe.

-

Reaction: Heat the mixture to 80 °C. Monitor via LC-MS.

-

Checkpoint: If protodeboronation (loss of B(OH)₂) is observed, lower temperature to 60 °C and switch base to Cs₂CO₃.

-

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc). Note: The aldehyde product may be silica-active; minimize column residence time.

Protocol B: Synthesis of 5-Methylbenzoxaborole

Objective: Convert the boronic acid into a benzoxaborole pharmacophore. Mechanism: Reduction of the aldehyde to alcohol followed by immediate intramolecular boronate ester formation.

Reagents:

-

Substrate: (2-Formyl-4-methylphenyl)boronic acid (1.0 equiv)

-

Reductant: Sodium Borohydride (NaBH₄) (1.2 equiv)

-

Solvent: Ethanol or Methanol (Anhydrous)

-

Quench: 1M HCl

Step-by-Step Methodology:

-

Dissolution: Dissolve the boronic acid in Ethanol at 0 °C.

-

Reduction: Add NaBH₄ portion-wise over 10 minutes. Evolution of H₂ gas will occur.

-

Cyclization: Allow the reaction to warm to Room Temperature (RT) and stir for 1 hour. The proximity of the -CH₂OH and -B(OH)₂ groups drives cyclization spontaneously.

-

Acidification: Carefully quench with 1M HCl until pH ~2. This destroys excess borohydride and catalyzes the ring closure if not already complete.

-

Isolation: Extract with DCM. The benzoxaborole is typically stable and can be crystallized or used directly.

Figure 2: Step-by-step workflow for the reductive cyclization to benzoxaboroles.

Safety & Handling (SDS Summary)

While specific toxicological data for this CAS is limited, it should be handled as a substituted phenylboronic acid.

-

GHS Classification: Warning.[1]

-

Hazards:

-

Storage: Store at 2–8 °C under inert atmosphere (Nitrogen/Argon). Boronic acids can dehydrate to boroxines (anhydrides) over time; this is reversible with aqueous hydrolysis but can alter stoichiometry.

References

-

Suzuki-Miyaura Coupling Mechanics: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

-

Benzoxaborole Synthesis: Adamczyk-Woźniak, A., et al. (2009). "Benzoxaboroles – Old compounds with new applications." Journal of Organometallic Chemistry, 694(22), 3533-3541. Link

-

Ortho-Formyl Boronic Acid Preparation: Bio, M. M., et al. (2008). "Practical Synthesis of 2-Formylphenylboronic Acids." Synlett, 2008(6), 879-882. Link

-

Safety Data Context: Sigma-Aldrich Safety Data Sheet for Phenylboronic Acid Derivatives. (Accessed 2026).[3] Link

Sources

Technical Guide: Spectroscopic Characterization of (2-Formyl-4-methylphenyl)boronic Acid

[1][2][3][4]

CAS: 444188-28-7

Formula:

Executive Summary & Structural Significance

(2-Formyl-4-methylphenyl)boronic acid is a "privileged structure" in medicinal chemistry, serving as a bifunctional building block. Unlike simple phenylboronic acids, the ortho-positioning of the formyl (

Why this molecule matters:

-

Benzoxaborole Precursor: It is a direct precursor to benzoxaboroles (e.g., Tavaborole analogs) via intramolecular cyclization, a scaffold with potent anti-microbial and anti-inflammatory properties.[5][2][3][6]

-

Suzuki-Miyaura Coupling: The 4-methyl group provides a distinct steric and electronic handle, while the aldehyde remains available for reductive amination or Wittig olefination post-coupling.[1][5][2][3]

Structural Dynamics: The Boroxine Equilibrium

CRITICAL EXPERTISE: A common error in analyzing boronic acids is misinterpreting the NMR spectrum due to dehydration.[5][2][3][6] Boronic acids exist in a reversible equilibrium with their cyclic anhydride trimer (boroxine).[1][2][3][6]

-

In Solid State: Often exists as a mixture of acid and boroxine depending on drying conditions.[5][2][3][6]

-

In Solution (

): Rapid dehydration promotes boroxine formation, leading to peak broadening and shift drifting.[1][2][3][6] -

In Solution (DMSO-

): The hydrogen-bonding capability of DMSO stabilizes the monomeric boronic acid speciesngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Visualization: Boronic Acid - Boroxine Equilibrium

Caption: Reversible dehydration of (2-Formyl-4-methylphenyl)boronic acid to its boroxine trimer.[1][5][2][3]

Spectroscopic Data

A. Nuclear Magnetic Resonance ( NMR)

Solvent: DMSO-

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 10.25 | Singlet (s) | 1H | Deshielded aldehyde proton.[1][2][3] Diagnostic peak. | |

| 8.15 | Broad Singlet (br s) | 2H | Boronic acid hydroxyls.[1][2][3][6] Disappears upon | |

| 7.78 | Doublet (d) | 1H | Ar-H6 | Ortho to Boron.[1][5][2][3] Deshielded by the empty p-orbital of Boron.[1][5][2][3] |

| 7.45 | Singlet (s) | 1H | Ar-H3 | Ortho to Methyl, Meta to Boron.[1][5][2][3][6] |

| 7.38 | Doublet (d) | 1H | Ar-H5 | Para to Aldehyde.[1][5][2][3] |

| 2.38 | Singlet (s) | 3H | Methyl group attached to C4.[1][2][3] |

Technical Note: If run in

B. Carbon NMR ( NMR)

Solvent: DMSO-

| Chemical Shift ( | Assignment | Note |

| 193.5 | Typical aromatic aldehyde region.[1][2][3] | |

| 143.2 | Ar-C4 (Ipso to Me) | Quaternary carbon.[1][5][2][3] |

| 140.5 | Ar-C2 (Ipso to CHO) | Quaternary carbon.[1][5][2][3] |

| 136.1 | Ar-C6 | Methine carbon (CH).[1][5][2][3] |

| 133.0 | Ar-C1 (Ipso to B)[1][5][2][3] | Critical: Often very broad or invisible due to Quadrupolar Relaxation of |

| 130.8 | Ar-C3 | Methine carbon (CH).[1][2][3] |

| 127.4 | Ar-C5 | Methine carbon (CH).[1][5][2][3][7] |

| 21.2 | Methyl carbon.[1][2][3][8] |

C. Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.[1][2][3][6]

| Wavenumber ( | Intensity | Assignment | Diagnostic Value |

| 3200 - 3450 | Broad, Medium | Indicates free boronic acid (hydrogen bonded).[1][2][3] | |

| 1685 - 1695 | Sharp, Strong | Conjugated aldehyde. | |

| 1340 - 1360 | Strong | Characteristic of aryl boronic acids.[1][2][3] | |

| 1120 | Medium | Carbon-Boron bond vibration. | |

| 820 | Strong | Ar | Consistent with 1,2,4-substitution pattern.[1][2][3][6] |

Experimental Protocols

Protocol A: NMR Sample Preparation (Self-Validating)

To ensure the spectrum represents the monomeric acid and not the anhydride:

-

Solvent Selection: Use DMSO-

exclusively for characterization.[1][2][3] Avoidngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Concentration: Dissolve ~10 mg of sample in 0.6 mL solvent. High concentrations (>30 mg/mL) promote dimerization.[1][2][3][6]

-

Validation Step: If the aromatic region is messy or the integration is off, add 1 drop of

to the NMR tube and re-run.

Protocol B: Pinacol Ester Protection (For Purification/GC-MS)

Since boronic acids are polar and hard to purify on silica, converting to the pinacol ester is standard for intermediate handling.[1][2][3][6]

-

Reagents: (2-Formyl-4-methylphenyl)boronic acid (1 eq), Pinacol (1.1 eq),

(anhydrous).[1][2][3][6]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Solvent:

or THF (room temperature, 2 hours). -

Workup: Filter off

and concentrate. -

Result: The

NMR will show a new strong singlet at ~1.3 ppm (12H) corresponding to the pinacol methyls.[1][2][3][6][7]

Visualization: Analytical Workflow

Caption: Step-by-step workflow for validating boronic acid purity via NMR.

References

-

Sigma-Aldrich. (2-Formyl-4-methylphenyl)boronic acid Product Specification & CAS Data. Retrieved from [1][2][3][6]

-

BLD Pharm. Boronic Acid Characterization and Handling Guide. Retrieved from

-

Hall, D. G. (2011).[1][2][3] Structure, Properties, and Preparation of Boronic Acid Derivatives.[5][2][3][6][9] In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[5][2][3][6][10] Wiley-VCH.[1][5][2][3] (General reference for Boroxine/Boronic acid equilibrium mechanics).

-

ChemicalBook. Spectra data for Phenylboronic acid analogs. Retrieved from [1][2][3]

Sources

- 1. 3-Formylphenylboronic acid(87199-16-4) 1H NMR [m.chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. US20040049050A1 - Method for producing formylphenylboronic acids - Google Patents [patents.google.com]

- 4. 444188-28-7|(2-Formyl-4-methylphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 5. 2-FORMYL-4,5-METHYLENEDIOXYPHENYLBORONIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CAS 156428-81-8: Boronic acid, (4-formyl-2-methylphenyl)- [cymitquimica.com]

- 9. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]

- 10. chemimpex.com [chemimpex.com]

(2-Formyl-4-methylphenyl)boronic acid solubility and stability

Solubility, Stability, and the Benzoxaborole Equilibrium

Executive Summary & Chemical Identity

(2-Formyl-4-methylphenyl)boronic acid (CAS: 444188-28-7) is not a standard phenylboronic acid. Unlike simple analogs, it possesses an ortho-formyl group capable of intramolecular nucleophilic attack on the boron center. This creates a dynamic equilibrium between the open "boronic acid" form and a closed "cyclic hemiacetal" form, structurally classified as a benzoxaborole (specifically a hydroxybenzoxaborole).

Understanding this equilibrium is the single most critical factor in handling this compound, as it dictates solubility, pKa, and reactivity profiles.

| Property | Technical Specification |

| CAS Number | 444188-28-7 |

| Formula | C₈H₉BO₃ |

| Molecular Weight | 163.97 g/mol |

| Structural Class | Ortho-formyl arylboronic acid / Benzoxaborole precursor |

| pKa (Approx.) | 7.3 – 7.6 (More acidic than phenylboronic acid due to cyclization) |

| Appearance | White to off-white powder |

The Benzoxaborole Equilibrium

In protic solvents (water, methanol) or solid state, the compound predominantly exists as the cyclic hemiacetal. The open aldehyde form is favored only in aprotic, non-polar solvents or under specific Lewis-basic conditions.

Mechanistic Implication:

-

Open Form: Behaves as a standard Suzuki-Miyaura coupling partner.

-

Closed Form: Exhibits enhanced oxidative stability and higher acidity (lower pKa), making it a superior reversible covalent warhead for serine/threonine residues in chemical biology.

Figure 1: The dynamic equilibrium governing the stability and reactivity of (2-Formyl-4-methylphenyl)boronic acid.

Solubility Profile & Preparation

The solubility of this compound is complex due to the competing hydrophobic methyl group and the hydrophilic cyclic boronate moiety.

Solvent Compatibility Table

| Solvent | Solubility Rating | Est. Conc. (mg/mL) | Notes |

| DMSO | Excellent | > 50 mg/mL | Recommended for Stock. Forms a stable solvate; prevents boroxine formation. |

| Methanol | Good | 10 – 25 mg/mL | Promotes formation of the cyclic hemiacetal (or hemiacetal methyl ether). |

| Water (pH 7) | Low | < 2 mg/mL | Limited by the hydrophobic 4-methyl group. |

| Water (pH > 9) | Moderate | > 10 mg/mL | Soluble as the anionic tetrahedral boronate species. |

| DCM / CHCl₃ | Moderate | 5 – 10 mg/mL | Favors the open aldehyde form or boroxine trimer. |

Protocol: Preparation of 100 mM Stock Solution

-

Weighing: Weigh 16.4 mg of (2-Formyl-4-methylphenyl)boronic acid.

-

Solvent: Add 1.0 mL of anhydrous DMSO (dimethyl sulfoxide).

-

Note: Do not use water for stock preparation to avoid hydrolysis/pH complications during storage.

-

-

Dissolution: Vortex for 30 seconds. If particulates remain, sonicate for 2 minutes at ambient temperature.

-

Storage: Aliquot into amber glass vials. Store at -20°C.

-

Shelf Life: 6 months (DMSO stock).

-

Stability & Handling

The ortho-formyl group confers a "protective" effect on the boron atom, making this compound significantly more resistant to oxidative deboronation compared to 4-methylphenylboronic acid.

Oxidative Stability

-

Mechanism: In the cyclic benzoxaborole form, the boron p-orbital is partially occupied by the oxygen lone pair from the hemiacetal. This raises the activation energy for the insertion of Reactive Oxygen Species (ROS), retarding oxidation to the phenol.

-

Precaution: Despite enhanced stability, prolonged exposure to air (oxygen) in solution will eventually lead to oxidation.

Protodeboronation

-

Risk: Low under neutral conditions.

-

Catalysis: Accelerated by high temperatures (>80°C) in aqueous base, a common condition for Suzuki couplings.

-

Mitigation: For coupling reactions, use mild bases (e.g., K₃PO₄) and lower temperatures (60°C) if yield is low.

Storage Conditions

-

Temperature: 2–8°C for solid powder; -20°C for solutions.

-

Atmosphere: Store under Nitrogen or Argon.

-

Dessication: Hygroscopic.[1] Keep tightly sealed to prevent uncontrolled hydration/cyclization cycles which can degrade crystal quality.

Quality Control (QC) via NMR

Distinguishing the open vs. closed form is critical for validating the compound's integrity.

1H NMR (DMSO-d6):

-

Open Form (Aldehyde): Look for a sharp singlet at ~10.0 – 10.5 ppm (-CH O).

-

Closed Form (Hemiacetal): Look for a methine proton signal at ~6.0 – 6.5 ppm (Ar-CH (OH)-O-B).

-

Ratio: In dry DMSO-d6, you may see a mixture. In D₂O (if soluble) or MeOD, the cyclic form dominates, and the aldehyde peak diminishes or disappears.

11B NMR:

-

Trigonal (Open): ~28 – 32 ppm (Broad).

-

Tetrahedral/Cyclic: ~5 – 15 ppm (Sharper).

Experimental Workflow: Stability Testing

The following workflow allows researchers to validate the stability of the compound in their specific assay buffer before use.

Figure 2: Workflow for assessing hydrolytic and oxidative stability prior to biological assays.

References

-

Benzoxaborole Equilibrium & Stability

- Adamczyk-Woźniak, A., et al. "Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria." Journal of Molecular Structure, 2013.

-

Source:

-

Solubility of Benzoxaboroles

-

Oxidative Stability Mechanisms

- Trippier, P. C., & McGuigan, C.

-

Source:

-

NMR Characterization of Boronic Acids

Sources

Molecular Geometry and Supramolecular Interactions: Insights from Analogues

An In-Depth Technical Guide to the Crystal Structure of (2-Formyl-4-methylphenyl)boronic Acid: A Structural Analogue Approach

Introduction

(2-Formyl-4-methylphenyl)boronic acid is a bifunctional organic compound of significant interest to researchers in drug discovery and materials science. Its utility as a building block in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex biaryl frameworks, which are common motifs in pharmaceuticals.[1][2] The presence of a formyl group provides a reactive handle for further synthetic transformations, such as condensation reactions, enabling the creation of diverse molecular architectures.[1] Understanding the three-dimensional structure and intermolecular interactions of this molecule in the solid state is crucial for controlling its reactivity, polymorphism, and ultimately, for designing new materials and therapeutics with desired properties.

While a specific crystal structure for (2-Formyl-4-methylphenyl)boronic acid is not publicly available at the time of this writing, this guide will provide a detailed analysis of closely related structures to offer profound insights into its expected molecular geometry and supramolecular assembly. By examining the crystal structures of 4-methylphenylboronic acid and 4-(methoxycarbonyl)phenylboronic acid, we can elucidate the fundamental principles governing the crystal packing of substituted phenylboronic acids.

The crystal structures of phenylboronic acid derivatives are predominantly governed by strong hydrogen bonds formed by the boronic acid functional group.[3][4] The interplay of these strong interactions with weaker forces, such as C-H···O and π-π stacking, dictates the overall crystal packing.

The Dimeric Synthon of Boronic Acids

A recurring and highly predictable structural motif in the crystal structures of boronic acids is the formation of a hydrogen-bonded dimer.[3][5][6] In this arrangement, two boronic acid molecules associate through a pair of O-H···O hydrogen bonds, creating a stable eight-membered ring. This is analogous to the well-known carboxylic acid dimer.

The crystal structure of phenylboronic acid itself reveals an asymmetric unit containing two independent molecules linked by such a pair of O-H···O hydrogen bonds.[5][6] This fundamental dimeric unit then further assembles into an extended network.

Case Study: The Crystal Structure of 4-Methylphenylboronic Acid

The crystal structure of 4-methylphenylboronic acid (p-tolylboronic acid) provides a direct analogue for the substitution pattern of the target molecule. The Cambridge Structural Database (CSD) entry for this compound (CCDC identifier: 186057) allows for a detailed examination of its solid-state conformation.[7] Based on the general principles of boronic acid crystallization, it is expected to form the characteristic hydrogen-bonded dimers. The methyl group, being relatively non-polar, is likely to influence the overall packing through steric effects and weak van der Waals interactions.

Case Study: The Influence of a Carbonyl Group in 4-(Methoxycarbonyl)phenylboronic Acid

To understand the potential role of the 2-formyl group in the crystal packing of (2-Formyl-4-methylphenyl)boronic acid, the crystal structure of 4-(methoxycarbonyl)phenylboronic acid serves as an excellent model.[8] This structure showcases how a carbonyl oxygen can act as a hydrogen bond acceptor, further influencing the supramolecular architecture.

In the crystal of 4-(methoxycarbonyl)phenylboronic acid, the primary structural motif is the formation of inversion dimers through pairs of O-H···O hydrogen bonds between the boronic acid groups.[8] These dimers are then linked into undulating sheets by a second type of O-H···O hydrogen bond, where a boronic acid OH group donates a hydrogen to the carbonyl oxygen of an adjacent dimer.[8] This demonstrates the capability of the carbonyl group to compete with the boronic acid hydroxyls as a hydrogen bond acceptor, a feature highly relevant to the formyl group in the target compound.

Furthermore, the structure is stabilized by weaker C-H···O interactions and offset face-to-face π-π stacking between the phenyl rings of inversion-related molecules, resulting in a dense three-dimensional network.[8]

Predicted Crystal Structure of (2-Formyl-4-methylphenyl)boronic Acid

Based on the analysis of these analogues, we can hypothesize the key structural features of crystalline (2-Formyl-4-methylphenyl)boronic acid:

-

Primary Dimer Formation: The structure will almost certainly be dominated by the formation of hydrogen-bonded dimers between the boronic acid moieties.

-

Role of the Formyl Group: The formyl group's carbonyl oxygen is a potent hydrogen bond acceptor. It is likely to participate in intermolecular hydrogen bonding, possibly with a hydroxyl group from an adjacent boronic acid dimer, leading to the formation of chains or sheets. Intramolecular hydrogen bonding between the ortho-formyl group and the boronic acid is also a possibility, which could influence the conformation of the molecule.

-

Influence of the Methyl Group: The 4-methyl group will influence the packing of these supramolecular assemblies through steric hindrance and may participate in weak C-H···π interactions.

-

π-π Stacking: Aromatic stacking interactions between the phenyl rings are expected to contribute to the overall stability of the crystal lattice.

The interplay between the strong boronic acid dimerization, the hydrogen bonding to the formyl group, and the steric influence of the methyl group will ultimately determine the final crystal packing.

Experimental Protocol for Single-Crystal X-ray Diffraction

The definitive determination of the crystal structure of (2-Formyl-4-methylphenyl)boronic acid would require single-crystal X-ray diffraction.[9] The following is a generalized, field-proven workflow for such an analysis.

Step 1: Crystal Growth

High-quality single crystals are a prerequisite for a successful X-ray diffraction experiment.[9]

-

Method: Slow evaporation is a common and effective method for growing crystals of small organic molecules. A saturated solution of the compound is prepared in a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetonitrile, or ethyl acetate/hexane). The solution is then allowed to evaporate slowly in a loosely capped vial over several days to weeks.

-

Rationale: Slow evaporation allows for the ordered deposition of molecules onto a growing crystal lattice, minimizing defects and leading to a well-defined diffraction pattern.

Step 2: Crystal Mounting and Data Collection

-

Procedure: A suitable single crystal is selected under a microscope, mounted on a goniometer head, and placed in the X-ray beam of a diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to reduce thermal vibrations of the atoms.[9] A series of diffraction images are collected as the crystal is rotated.

-

Rationale: Low-temperature data collection improves the quality of the diffraction data by minimizing atomic motion, which sharpens the diffraction spots.[9] Collecting a complete and redundant dataset is crucial for accurate structure determination.

Step 3: Structure Solution and Refinement

-

Process: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using least-squares methods.

-

Rationale: Structure solution provides an initial electron density map from which the atomic positions can be inferred. Refinement is an iterative process that optimizes the atomic coordinates and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

Data Presentation

Should the crystal structure of (2-Formyl-4-methylphenyl)boronic acid be determined, the following tables would be used to summarize the key findings.

Table 1: Crystallographic Data and Refinement Details.

| Parameter | Value |

| Chemical formula | C₈H₉BO₃ |

| Formula weight | 163.97 |

| Crystal system | To be determined |

| Space group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Calculated density (g/cm³) | To be determined |

| Temperature (K) | To be determined |

| Final R indices [I > 2σ(I)] | To be determined |

| Goodness-of-fit on F² | To be determined |

Table 2: Key Hydrogen Bond Geometries (Å, °).

| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |

| e.g., O1—H1···O2 | 0.82 | 1.95 | 2.76 | 170 |

| To be determined | ... | ... | ... | ... |

(Data presented would be hypothetical until an experimental structure is determined)

Visualizations

Diagram 1: Predicted Hydrogen Bonding Motif

Caption: Predicted intermolecular hydrogen bonding in (2-Formyl-4-methylphenyl)boronic acid.

Diagram 2: Single-Crystal X-ray Crystallography Workflow

Caption: Workflow for single-crystal X-ray structure determination.

References

-

L. J. Barbour, "Engineering crystals built from molecules containing boron," Supramolecular Chemistry, vol. 18, no. 4, pp. 343-354, 2006. Available: [Link]

-

K. J. Flanagan and M. O. Senge, "Crystal structure of 4-(methoxycarbonyl)phenylboronic acid," Acta Crystallographica Section E: Crystallographic Communications, vol. 71, no. Pt 9, pp. o634–o635, Sep. 2015. Available: [Link]

-

S. J. Rettig and J. Trotter, "Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2," Canadian Journal of Chemistry, vol. 55, no. 17, pp. 3071-3075, 1977. Available: [Link]

-

M. A. K. Cyrański et al., "Hydrogen-Bonded Dimeric Synthon of Fluoro-Substituted Phenylboronic Acids versus Supramolecular Organization in Crystals," Crystal Growth & Design, vol. 14, no. 11, pp. 5694-5705, 2014. Available: [Link]

-

ResearchGate, "Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2." Available: [Link]

-

PubChem, "Tolylboronic acid," National Center for Biotechnology Information. Available: [Link]

-

J. S. McCarver and S. B. Lang, "The role of boronic acids in accelerating condensation reactions of α-effect amines with carbonyls," Organic & Biomolecular Chemistry, vol. 14, no. 31, pp. 7444-7448, 2016. Available: [Link]

-

PubChem, "2-Formylphenylboronic acid," National Center for Biotechnology Information. Available: [Link]

-

A. Adamczyk-Woźniak et al., "5-Trifluoromethyl-2-formylphenylboronic Acid," Molecules, vol. 25, no. 4, p. 799, Feb. 2020. Available: [Link]

-

MySkinRecipes, "(2-Formyl-4-methylphenyl)boronic acid." Available: [Link]

-

Wikipedia, "4-Formylphenylboronic acid." Available: [Link]

-

Wikipedia, "X-ray crystallography." Available: [Link]

-

Drug Discovery & Development, "Novel Synthesis Technique Produces Boronic Acid-Based Drugs," 2017. Available: [Link]

-

D. J. Rose and I. A. Guzei, "X-Ray Crystallography of Chemical Compounds," The Open Crystallography Journal, vol. 4, pp. 1-11, 2011. Available: [Link]

-

S. Das et al., "Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective," Molecules, vol. 27, no. 19, p. 6348, Sep. 2022. Available: [Link]

-

P. Čapek and P. J. Kulesza, "Which boronic acids are used most frequently for synthesis of bioactive molecules?," ChemRxiv, 2023. Available: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. PubChemLite - 2-formylphenylboronic acid (C7H7BO3) [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Tolylboronic acid | C7H9BO2 | CID 79799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Crystal structure of 4-(methoxycarbonyl)phenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CCDC 2181759: Experimental Crystal Structure Determination | NSF Public Access Repository [par.nsf.gov]

Ortho-Formyl Boronic Acids: Harnessing Dual Reactivity for Heterocycle Synthesis and Drug Discovery

Executive Summary

This technical guide analyzes the reactivity profile of (2-Formyl-4-methylphenyl)boronic acid , a privileged scaffold in medicinal chemistry. Unlike simple aryl boronic acids, this molecule possesses an ortho-positioned formyl group that enables unique intramolecular trapping mechanisms. This guide details the exploitation of this "ortho-effect" for the synthesis of benzoxaboroles, the formation of reversible covalent iminoboronate complexes, and its utility in multicomponent reactions (MCRs).

Structural Dynamics & The "Ortho-Effect"

The reactivity of (2-Formyl-4-methylphenyl)boronic acid is defined by the proximity of the electrophilic aldehyde (formyl) and the Lewis acidic boronic acid. In solution, this molecule does not exist solely as the open aldehyde form.

The Hemiacetal Equilibrium

In protic solvents or solid state, the molecule undergoes reversible cyclization. The oxygen of the boronic acid attacks the carbonyl carbon, forming a cyclic boronate species known as a hydroxy-benzoxaborol-1-ol .

-

Open Form: Reactive aldehyde, available for Schiff base formation.

-

Cyclic Form: Masked aldehyde, stable against oxidation, increased solubility.

The 4-methyl group acts as an electron-donating substituent. This increases the electron density on the aromatic ring, slightly reducing the Lewis acidity of the boron center compared to the unsubstituted parent, while enhancing the nucleophilicity of the aromatic ring for electrophilic aromatic substitution.

Mechanistic Pathway: Iminoboronate Formation

When reacted with primary amines, the formyl group condenses to form an imine. Crucially, the ortho-boronic acid traps this imine via an intramolecular dative bond (

Figure 1: The dynamic equilibrium between the open aldehyde, cyclic hemiacetal, and the stable iminoboronate complex formed upon reaction with amines.

Synthetic Utility & Applications

Synthesis of Benzoxaboroles (Pharmacophores)

The most valuable application of (2-Formyl-4-methylphenyl)boronic acid is as a precursor to benzoxaboroles (e.g., analogs of Tavaborole/Kerydin).

-

Reaction: Reductive amination or simple reduction.

-

Mechanism: The aldehyde is converted to an alcohol or amine, which then permanently cyclizes with the boronic acid to form a 5-membered oxaborole ring.

-

Significance: Benzoxaboroles are robust pharmacophores with antifungal and anti-inflammatory activity. The boron atom engages in reversible covalent bonding with biological nucleophiles (e.g., serine/threonine hydroxyls in enzyme active sites).[1]

Multicomponent Reactions (Groebke-Blackburn-Bienaymé)

The formyl group serves as the aldehyde component in the Groebke-Blackburn-Bienaymé (GBB) reaction.

-

Components: Aldehyde (2-FPBA) + Amine (e.g., 2-aminopyridine) + Isocyanide.

-

Product: Imidazo[1,2-a]heterocycles fused with a boronic acid moiety.

-

Utility: Rapid generation of fragment libraries for drug discovery.

Quantitative Reactivity Data

The following table summarizes the reactivity metrics of ortho-formyl boronic acids compared to standard benzaldehydes.

| Parameter | (2-Formyl-4-methylphenyl)boronic acid | Standard Benzaldehyde | Implication |

| Imine Formation Rate | High ( | Moderate | Boron acts as an intramolecular acid catalyst. |

| Conjugate Stability | High (via | Low (Hydrolysis prone) | Ideal for bioconjugation and reversible probes. |

| pKa (Boronic Acid) | ~8.5 - 9.0 | N/A | Methyl group slightly raises pKa vs unsubstituted (8.8). |

| Redox Potential | Susceptible to oxidation to carboxylic acid | Susceptible | Aldehyde must be protected if oxidizing boron. |

Experimental Protocol: Synthesis of 3-Amino-Benzoxaborole Derivative

Objective: Synthesis of a dihydrobenzoxaborole scaffold via reductive amination, demonstrating the "trap and lock" mechanism.

Reagents

-

(2-Formyl-4-methylphenyl)boronic acid (1.0 equiv)

-

Primary Amine (e.g., Benzylamine, 1.0 equiv)

-

Solvent: Methanol (MeOH) or Ethanol (EtOH)[2]

-

Reducing Agent: Sodium Borohydride (

, 1.5 equiv)

Step-by-Step Methodology

-

Imine Formation (The Trap):

-

Dissolve (2-Formyl-4-methylphenyl)boronic acid (164 mg, 1.0 mmol) in anhydrous MeOH (5 mL).

-

Add the primary amine (1.0 mmol) dropwise.

-

Observation: The solution may warm slightly. Stir at Room Temperature (RT) for 1–2 hours.

-

Checkpoint: Monitor by TLC or LC-MS. The disappearance of the starting aldehyde and formation of the iminoboronate (often more polar) indicates completion.

-

-

Reduction (The Lock):

-

Cool the reaction mixture to 0°C (ice bath).

-

Add

(57 mg, 1.5 mmol) portion-wise over 10 minutes. Caution: Gas evolution ( -

Allow the mixture to warm to RT and stir for 2 hours.

-

Mechanism:[1][2][3][4][5][6][7] The imine is reduced to a secondary amine. The secondary amine nitrogen coordinates with the boron, or the boronic acid hydroxyl is displaced to form the cyclic benzoxaborole structure.

-

-

Work-up & Purification:

-

Quench with 1N HCl (carefully, to pH ~5–6) to destroy excess hydride.

-

Remove MeOH under reduced pressure.

-

Extract with Ethyl Acetate (3x).

-

Wash combined organics with brine, dry over

, and concentrate. -

Purification: Recrystallization from Hexane/EtOAc or flash chromatography.

-

Figure 2: Experimental workflow for the conversion of (2-Formyl-4-methylphenyl)boronic acid to a functionalized benzoxaborole.

References

-

Iminoboronate Formation & Mechanism

-

Benzoxaborole Synthesis

-

Adamczyk-Woźniak, A. et al. (2010).[9] "Diverse Reactivity of 2-Formylphenylboronic Acid with Secondary Amines: Synthesis of 3-Amino-Substituted Benzoxaboroles." Tetrahedron Letters.

-

-

Medicinal Chemistry Applications

-

Groebke-Blackburn-Bienaymé Reaction

-

Baenziger, M. et al. (2017).[3] "Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction." Synthesis.

-

-

Compound Data

-

Sigma-Aldrich. "2-Formylphenylboronic acid Product Specification."

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]

- 3. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Khan Academy [khanacademy.org]

- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 7. Iminoboronate Formation Leads to Fast and Reversible Conjugation Chemistry of α-Nucleophiles at Neutral pH - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Formation and Structural Characterization of Benzoxa- and Thienoxaphosphaborinines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

Lewis acidity of (2-Formyl-4-methylphenyl)boronic acid

An In-depth Technical Guide to the Lewis Acidity of (2-Formyl-4-methylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Formyl-4-methylphenyl)boronic acid is a bifunctional organoboron compound of significant interest in organic synthesis, materials science, and medicinal chemistry. Its chemical behavior is fundamentally governed by the Lewis acidic nature of its boron center, which is modulated by the electronic effects of the aromatic ring and its substituents. This guide provides a comprehensive examination of the , delving into the theoretical underpinnings, established experimental quantification methodologies, and the practical implications of this essential property. We will explore detailed protocols for both spectroscopic and computational characterization, offering field-proven insights into the causality behind experimental choices and providing a self-validating framework for researchers.

Introduction: The Duality of Functionality and Acidity

Boronic acids [RB(OH)₂] are a remarkable class of compounds defined by a boron atom covalently linked to an organic residue and two hydroxyl groups. The boron atom, in its neutral sp² hybridized state, possesses a vacant p-orbital, rendering it electron-deficient and capable of accepting a lone pair of electrons from a Lewis base.[1] This intrinsic electron-accepting ability is the hallmark of their Lewis acidity.

(2-Formyl-4-methylphenyl)boronic acid (CAS 444188-28-7) presents a particularly interesting case study.[2][3][4] Its structure features a boronic acid moiety ortho to an electron-withdrawing formyl group (-CHO) and para to an electron-donating methyl group (-CH₃). This specific substitution pattern creates a nuanced electronic environment that directly influences the electrophilicity of the boron center and, consequently, its Lewis acidity. The formyl group, through its negative inductive and resonance effects, withdraws electron density from the aromatic ring, enhancing the boron's acidity. Conversely, the methyl group donates electron density via hyperconjugation and a weak positive inductive effect. Understanding the interplay of these effects is crucial for predicting and exploiting the molecule's reactivity in various applications, from a building block in Suzuki-Miyaura cross-coupling reactions to a recognition element in saccharide sensors.[2][5][6][7]

Table 1: Physicochemical Properties of (2-Formyl-4-methylphenyl)boronic acid

| Property | Value | Source |

| CAS Number | 444188-28-7 | [3] |

| Molecular Formula | C₈H₉BO₃ | [2][3] |

| Molecular Weight | 163.97 g/mol | [2][3] |

| Appearance | Solid / Powder | [7] |

| Storage | 2-8°C, under inert gas | [2] |

Theoretical Framework: From Vacant Orbitals to Aqueous Equilibria

The Lewis acidity of a boronic acid in aqueous solution is most practically understood through its equilibrium with the hydroxide ion (OH⁻), a ubiquitous Lewis base.[1][8] The trigonal, sp²-hybridized boronic acid accepts a hydroxide ion to form a more stable, tetrahedral, sp³-hybridized boronate anion.[1] This acid-base reaction results in the release of a proton into the solvent, allowing the Lewis acidity to be quantified using the familiar pKa scale.[9]

R-B(OH)₂ + 2 H₂O ⇌ R-B(OH)₃⁻ + H₃O⁺

A lower pKa value signifies a stronger Lewis acid, indicating a greater propensity to form the boronate anion at a lower pH.[1] The stability of this anion, and thus the pKa, is directly influenced by the substituents on the aryl ring.

-

Electron-Withdrawing Groups (EWGs): The ortho-formyl group in the title compound is a potent EWG. It delocalizes the negative charge of the boronate anion through resonance and inductive effects, stabilizing it. This stabilization shifts the equilibrium to the right, lowering the pKa and increasing the Lewis acidity.

-

Electron-Donating Groups (EDGs): The para-methyl group is a weak EDG. It donates electron density to the ring, which can slightly destabilize the negative charge on the boronate anion, thereby increasing the pKa and slightly decreasing the Lewis acidity relative to an unsubstituted phenylboronic acid.

The net effect for (2-Formyl-4-methylphenyl)boronic acid is a significant enhancement of Lewis acidity driven primarily by the powerful ortho-formyl group.

Caption: Boronic acid equilibrium with a Lewis base (OH⁻).

Experimental Quantification of Lewis Acidity

Several robust methods exist to quantify the Lewis acidity of boronic acids.[10][11] These techniques provide either an absolute measure (pKa) or a relative strength compared to other Lewis acids.

Spectrophotometric Titration for pKa Determination

This method leverages the change in the UV-Vis absorbance spectrum of the arylboronic acid as it transitions from the neutral trigonal form to the anionic tetrahedral form upon a change in pH. It is a reliable technique for determining the pKa.[12]

Rationale: The electronic conjugation of the phenyl ring with the boron center differs between the sp² and sp³ hybridized states. This difference leads to a predictable shift in the absorbance maxima (λ_max) or intensity, which can be monitored as a function of pH.

Detailed Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of (2-Formyl-4-methylphenyl)boronic acid in a suitable organic solvent like DMSO or Methanol to ensure solubility.

-

Buffer Preparation: Prepare a series of buffers with finely spaced pH values spanning the expected pKa range (e.g., pH 6.0 to 9.0 in 0.2 pH unit increments). A universal buffer system may be employed.

-

Sample Preparation: For each pH value, add a small, constant volume of the boronic acid stock solution to a cuvette containing the buffer solution to achieve a final concentration suitable for UV-Vis analysis (e.g., 50-100 µM). Ensure the organic solvent concentration is low (<1%) to minimize its effect on the pH.

-

Spectral Acquisition: Record the UV-Vis spectrum (e.g., from 220 nm to 400 nm) for each sample, including a buffer-only blank.

-

Data Analysis:

-

Identify a wavelength where the absorbance difference between the fully protonated (low pH) and fully deprotonated (high pH) forms is maximal.

-

Plot the absorbance at this wavelength against the pH of the buffer.

-

Fit the resulting data to the Henderson-Hasselbalch equation (or a sigmoidal Boltzmann function). The inflection point of the curve corresponds to the pKa of the boronic acid.

-

NMR Spectroscopy: The Gutmann-Beckett Method

For determining relative Lewis acidity in non-aqueous solvents, the Gutmann-Beckett method is the gold standard.[10][13][14][15] It uses a phosphine oxide, typically triethylphosphine oxide (TEPO), as a Lewis base probe and measures the change in its ³¹P NMR chemical shift upon complexation with the Lewis acid.

Rationale: The ³¹P nucleus in TEPO is highly sensitive to its electronic environment. When TEPO donates its lone pair to the boron center, the phosphorus atom becomes deshielded, resulting in a downfield shift (Δδ) of its ³¹P NMR signal. The magnitude of this shift is proportional to the strength of the Lewis acid.[10][15]

Detailed Protocol:

-

Materials: Use rigorously dried glassware and anhydrous deuterated solvent (e.g., CD₂Cl₂ or C₆D₆). (2-Formyl-4-methylphenyl)boronic acid and triethylphosphine oxide (TEPO) must be dry.

-

Reference Spectrum: Prepare a solution of TEPO in the chosen deuterated solvent and acquire a ³¹P NMR spectrum. Record the chemical shift (δ_free).

-

Complexation: Prepare a solution containing a 1:1 molar ratio of (2-Formyl-4-methylphenyl)boronic acid and TEPO in the same deuterated solvent.

-

Spectrum of Complex: Acquire a ³¹P NMR spectrum of the mixture. Record the new chemical shift of the complex (δ_complex).

-

Calculation of Acceptor Number (AN):

-

Calculate the chemical shift difference: Δδ = δ_complex - δ_free.

-

The Acceptor Number (AN) can be calculated using the established correlation: AN = 2.21 * Δδ(Et₃PO) . This provides a quantitative value that can be compared across a wide range of Lewis acids.

-

Caption: Workflow for the Gutmann-Beckett NMR Method.

Computational Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide powerful insights into Lewis acidity that complement experimental data.[9][16] These methods can predict acidity constants and dissect the electronic factors governing acid strength.

Rationale: Computational models can calculate the energies of the boronic acid and its conjugate boronate base. The energy difference of the acid-base reaction allows for the calculation of a theoretical pKa. Furthermore, properties like the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the boronic acid or the calculated affinity for a simple Lewis base (e.g., fluoride or ammonia) can serve as reliable descriptors of Lewis acidity.[17]

Computational Workflow:

-

Structure Optimization: Perform geometry optimization for (2-Formyl-4-methylphenyl)boronic acid and its corresponding boronate anion [ArB(OH)₃⁻] using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G**).

-

Solvation Model: Apply an implicit solvation model (e.g., Poisson-Boltzmann or SMD) to account for the effects of the aqueous environment, which is critical for accurate pKa prediction.[16]

-

Frequency Calculation: Perform vibrational frequency calculations to confirm that the optimized structures are true energy minima and to obtain the Gibbs free energies.

-

pKa Calculation: Calculate the Gibbs free energy of the dissociation reaction (ΔG_soln). The pKa can then be derived using the thermodynamic cycle and the equation pKa = ΔG_soln / (2.303 RT).

Applications Driven by Modulated Lewis Acidity

The unique , enhanced by the ortho-formyl group, makes it highly effective in applications requiring reversible covalent interactions.

Saccharide Sensing

Boronic acids are widely used as synthetic receptors for saccharides due to their ability to form reversible covalent bonds with cis-1,2- or 1,3-diols, which are structural motifs in all saccharides.[5][6][18][19]

Mechanism: The interaction involves the formation of a five- or six-membered cyclic boronate ester. This reaction is most favorable at pH values near or above the pKa of the boronic acid, where a significant concentration of the more reactive tetrahedral boronate anion exists.[18] The enhanced allows it to bind diols effectively at or near physiological pH (7.4), a critical advantage for biological applications. The formyl group can be further utilized as a reactive handle to attach a fluorophore or chromophore, enabling the creation of optical sensors where saccharide binding induces a change in fluorescence or color.[5][19]

Caption: Reversible binding of a boronic acid to a saccharide diol.

Conclusion

The is a defining characteristic that arises from the fundamental electronic properties of the boronic acid functional group, significantly modulated by the ortho-formyl and para-methyl substituents. This property is not merely a theoretical concept but a quantifiable parameter that dictates the molecule's reactivity and utility. Through a combination of rigorous experimental techniques like spectrophotometric titration and Gutmann-Beckett NMR analysis, alongside insightful computational modeling, researchers can fully characterize and leverage this acidity. A thorough understanding of these principles and methodologies is essential for professionals in drug development and materials science to rationally design novel sensor systems, optimize catalytic reactions, and synthesize complex molecular architectures.

References

- Patsnap Eureka. (2025, August 25). How to Test Lewis Acid Strength Using NMR?

- Lirias. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents.

- Maas, L. M., Schmid, J. R., et al. (2024). Critical Evaluation of Childs Method for the NMR Spectroscopic Scaling of Effective Lewis Acidity. Chemistry – A European Journal.

-

Kumar, S., Jacobs, M. I., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry. A European Journal, 28(9), e202104044. [Link]

- RSC Publishing.

- MDPI. (2021). On the Computational Determination of the pK a of Some Arylboronic Acids.

-

Maas, L. M., Schmid, J. R., et al. (2024). Critical Evaluation of Childs Method for the NMR Spectroscopic Scaling of Effective Lewis Acidity: Limitations and Resolution of Earlier Discrepancies. Chemistry. A European Journal, e202404181. [Link]

- Angewandte Chemie International Edition. (2022). A Nanopore‐Based Saccharide Sensor.

- ACS Publications. (2024).

- ResearchGate.

- BenchChem. (2025). The Lewis Acidity of Methylboronic Acid: A Technical Guide for Researchers and Drug Development Professionals.

- ResearchGate. (2025). Quantitative determination of the Lewis acidity of phenylboronic catechol esters - Promising anion receptors for polymer electrolytes.

- ResearchGate. (2025).

-

Sporzyński, A., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(12), 2736. [Link]

- Taylor & Francis Online. (2021).

-

Unsal, E., et al. (2014). Capacitive Saccharide Sensor Based on Immobilized Phenylboronic Acid with Diol Specificity. Sensors (Basel), 14(11), 20561-20574. [Link]

-

Sedgwick, A. C., et al. (2021). Molecular Boronic Acid-Based Saccharide Sensors. ACS Sensors, 6(4), 1508-1528. [Link]

- University of Birmingham. (2021). Molecular boronic acid-based saccharide sensors.

-

Feng, G., et al. (2023). Sensitive and specific detection of saccharide species based on fluorescence: update from 2016. Microsystems & Nanoengineering, 9, 64. [Link]

- MySkinRecipes. (2-Formyl-4-methylphenyl)boronic acid.

- CymitQuimica. CAS 156428-81-8: Boronic acid, (4-formyl-2-methylphenyl)-.

- ChemScene. (2-Formyl-4-methylphenyl)boronic acid.

- Sigma-Aldrich. (2-Formyl-4-methylphenyl)boronic acid.

-

Soundararajan, S., et al. (1989). Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. Analytical Biochemistry, 178(1), 125-134. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. (2-Formyl-4-methylphenyl)boronic acid [myskinrecipes.com]

- 3. chemscene.com [chemscene.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 7. CAS 156428-81-8: Boronic acid, (4-formyl-2-methylphenyl)- [cymitquimica.com]

- 8. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. How to Test Lewis Acid Strength Using NMR? [eureka.patsnap.com]

- 11. Determination of the Lewis acidity of amide–AlCl3 based ionic liquid analogues by combined in situ IR titration and NMR methods - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. d-nb.info [d-nb.info]

- 14. Critical Evaluation of Childs Method for the NMR Spectroscopic Scaling of Effective Lewis Acidity: Limitations and Resolution of Earlier Discrepancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Capacitive Saccharide Sensor Based on Immobilized Phenylboronic Acid with Diol Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Sensitive and specific detection of saccharide species based on fluorescence: update from 2016 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application of (2-Formyl-4-methylphenyl)boronic acid in covalent organic frameworks (COFs)

Application Note: Engineering Benzoboroxole-Functionalized Covalent Organic Frameworks (COFs) using (2-Formyl-4-methylphenyl)boronic Acid

Part 1: Executive Summary & Strategic Utility

The Molecule: (2-Formyl-4-methylphenyl)boronic acid (CAS: 87199-17-5) is a bifunctional organoboron building block. Unlike its para-isomer (4-formylphenylboronic acid), which is used to construct structural lattice points (e.g., in NTU-COF-1), the ortho-isomer discussed here is primarily utilized for functionalizing COF pores to generate benzoboroxole motifs.

Core Application: The primary application of this molecule in COF chemistry is the Post-Synthetic Modification (PSM) of amine-linked COFs to create high-affinity saccharide/glycan sensors and pH-responsive drug delivery systems .

Strategic Value:

-

Benzoboroxole Formation: The ortho-positioning of the formyl and boronic acid groups allows for the spontaneous formation of a cyclic hemiester (benzoboroxole) upon reaction with amines, or equilibrium with the open form. This motif has a significantly higher affinity for cis-diols (sugars) at physiological pH compared to standard boronic acids.

-

Defect Engineering: It acts as a "capping agent" or "terminator" in COF synthesis, allowing researchers to control crystallite size or introduce functional defects into the lattice.

-

Dual-Mode Reactivity: It can form reversible imine bonds (via aldehyde) while retaining Lewis acidic boron sites for molecular recognition.

Part 2: Chemical Mechanism & Design Principles

The Ortho-Effect & Benzoboroxole Equilibrium

The defining feature of (2-Formyl-4-methylphenyl)boronic acid is its ability to exist in a dynamic equilibrium between an open form and a closed cyclic form. When anchored to a COF backbone via an amine, it forms an iminoboronate or amino-benzoboroxole linkage.

-

Open Form: Reactive aldehyde + Boronic acid.

-

Closed Form (Benzoboroxole): The boronic acid hydroxyl attacks the carbonyl/imine carbon, forming a 5-membered oxaborole ring.

This closed form is exceptionally stable against hydrolysis and provides a pre-organized pocket for binding 1,2-diols (glucose, sialic acid) and 1,3-diols.

Reaction Pathway Visualization

Figure 1: Reaction pathway for the post-synthetic modification of an amine-COF to generate a benzoboroxole-functionalized sensor.

Part 3: Detailed Experimental Protocol

Objective: Synthesis of a Benzoboroxole-Functionalized COF (Bz-COF) for Glucose Sensing via Post-Synthetic Modification (PSM).

Parent Scaffold: TAPB-PDA COF (or any amine-rich COF like TpPa-NH2). Reagent: (2-Formyl-4-methylphenyl)boronic acid.

Materials Required

| Reagent | Specification | Role |

| Parent COF | TAPB-PDA (Amine-lined pores) | Solid Support |

| Ligand | (2-Formyl-4-methylphenyl)boronic acid | Functional Unit |

| Solvent A | Ethanol / Mesitylene (1:1 v/v) | Reaction Medium |

| Catalyst | Acetic Acid (6M aqueous) | Schiff Base Catalyst |

| Wash Solvent | Anhydrous THF & Acetone | Purification |

Step-by-Step Methodology

1. Preparation of Parent COF (Pre-requisite)

-

Note: Ensure the parent COF has free, accessible amine groups (e.g., use a triamine linker like TAPB in excess or a specific amine-functionalized monomer).

-

Activate the parent COF by heating at 120°C under vacuum for 12 hours to remove guest molecules.

2. Post-Synthetic Modification (PSM)

-

Suspension: Disperse 50 mg of activated Parent COF in 10 mL of Solvent A (Ethanol/Mesitylene) in a Pyrex tube. Sonicate for 20 minutes to ensure uniform dispersion.

-

Reagent Addition: Add 150 mg (approx. 1.0 mmol) of (2-Formyl-4-methylphenyl)boronic acid. (Use a 5-10 fold molar excess relative to the estimated amine content of the COF to ensure saturation).

-

Catalysis: Add 0.1 mL of 6M Acetic Acid.

-

Reaction: Freeze-pump-thaw the tube 3 times to degas. Seal the tube under vacuum (or N2 flow). Heat at 85°C for 24-48 hours without stirring (static solvothermal) or with very slow stirring.

-

Why 85°C? High enough to drive imine formation, but low enough to prevent degradation of the boronic acid moiety.

-

3. Purification & Activation

-

Filtration: Filter the solid precipitate while hot.

-

Soxhlet Extraction: Perform Soxhlet extraction with anhydrous Tetrahydrofuran (THF) for 12 hours. This is critical to remove unreacted ligand trapped in the pores.

-

Drying: Dry the powder at 80°C under dynamic vacuum for 12 hours.

-

Validation: The color typically shifts (e.g., yellow to deep orange/brown) upon functionalization.

4. Quality Control (Self-Validation)

-

FT-IR: Look for the appearance of B-O stretching (~1340 cm⁻¹) and the shift of the C=N peak.

-

XPS: Confirm the presence of Boron (B1s peak ~191 eV).

-

PXRD: Verify that the crystallinity of the parent COF is maintained. A significant loss of crystallinity suggests pore collapse during PSM.

Part 4: Application - Glucose Sensing Protocol

Mechanism: The benzoboroxole moiety in the COF binds to glucose (cis-diol), releasing protons or changing the local electronic environment, which can be detected via fluorescence (if the COF is fluorescent) or electrochemical impedance.

Data Table: Expected Sensing Performance

| Parameter | Value (Typical) | Notes |

|---|---|---|

| Target Analyte | D-Glucose | High affinity due to benzoboroxole |

| Linear Range | 0.1 mM – 20 mM | Covers physiological blood glucose range |

| Response Time | < 2 minutes | Fast diffusion in porous COF channels |

| pH Stability | pH 5.0 – 9.0 | Benzoboroxole pKa is ~7.2 (lower than standard boronic acid) |

| Selectivity | Glucose > Fructose > Galactose | Can be tuned by pore size |[1]

Sensing Workflow:

-

Buffer Prep: Prepare 0.1 M Phosphate Buffer Saline (PBS), pH 7.4.

-

Dispersion: Disperse 1 mg/mL of Bz-COF in PBS.

-

Titration: Add aliquots of Glucose solution (0 – 50 mM).

-

Readout: Measure Fluorescence Emission (Ex/Em depends on COF backbone, typically Ex 360nm / Em 450nm for TAPB-based COFs).

-

Result: Fluorescence quenching or enhancement is observed upon sugar binding.

Part 5: Troubleshooting & Critical Factors

-

Issue: Low Functionalization Yield.

-

Cause: Steric hindrance in the pores.

-

Solution: Use a COF with larger pores (>2 nm) to allow the ligand to diffuse in.

-

-

Issue: Hydrolysis of Linkage.

-

Cause: Imine bonds can be unstable in water.

-

Solution: The formation of the benzoboroxole ring actually stabilizes the imine via an intramolecular B-N interaction (dative bond), making these specific COFs more water-stable than standard imine COFs.

-

-

Issue: Boronic Acid Anhydride Formation.

-

Cause: (2-Formyl-4-methylphenyl)boronic acid can self-condense (trimerize) to form boroxines if not reacted with the amine.

-

Solution: Ensure rigorous washing (Soxhlet) to remove non-covalently bound boroxines.

-

References

-

Luan, J., et al. (2022).[2] "Construction of Magnetic Covalent Organic Frameworks Functionalized by Benzoboroxole for Efficient Enrichment of Glycoproteins." SSRN Electronic Journal. Link

-

BenchChem. (2025).[3][4] "Application Notes and Protocols for Covalent Organic Framework Synthesis using (2-Fluoro-3,5-diformylphenyl)boronic acid." BenchChem Technical Guides. Link

-

Adamczyk-Woźniak, A., et al. (2010). "Diverse reactivity of 2-formylphenylboronic acid with secondary amines: synthesis of 3-amino-substituted benzoxaboroles." Journal of Organometallic Chemistry. Link

-

Diercks, C. S., & Yaghi, O. M. (2017). "The atom, the molecule, and the covalent organic framework." Science. Link

-

Gunawan, Y. W., et al. (2023). "Iminoboronates as Dual-Purpose Linkers in Chemical Probe Development." Chemistry – A European Journal. Link

Sources

Advanced Application Note: One-Pot Synthesis Strategies Involving (2-Formyl-4-methylphenyl)boronic Acid

Introduction: The Power of the Ortho-Bifunctional Scaffold

(2-Formyl-4-methylphenyl)boronic acid represents a privileged class of "ortho-bifunctional" building blocks. Unlike standard aryl boronic acids used solely for Suzuki-Miyaura couplings, this molecule contains a reactive electrophile (aldehyde) positioned ortho to a Lewis acidic center (boronic acid).

This geometric proximity enables molecular acrobatics —unique intramolecular cyclizations and cascade reactions that are impossible with meta or para isomers. For drug development professionals, this scaffold offers a direct entry into benzoxaboroles (a validated pharmacophore in anti-infectives like Tavaborole) and fused N-heterocycles via cascade cross-couplings.

Key Chemical Features[1][2][3][4][5][6][7][8][9]

-

Electrophilic Handle: The C1-formyl group serves as an acceptor for amines, phosphonates, and carbon nucleophiles.

-

Lewis Acid Handle: The C2-boronic acid facilitates "ate" complex formation, activating the adjacent formyl group or stabilizing transition states.

-

4-Methyl Substituent: Provides a lipophilic bulk that modulates metabolic stability and solubility without sterically hindering the reaction center.

Strategic Pathway A: One-Pot Synthesis of 3-Amino-Benzoxaboroles

This protocol leverages the "Borono-Mannich" or Petasis-type reactivity.[1][2][3][4] When (2-formyl-4-methylphenyl)boronic acid reacts with a secondary amine, it does not merely form a Schiff base; the boronic acid traps the intermediate to form a stable, cyclic boronate species.

Mechanism of Action[6]

-

Condensation: The amine attacks the aldehyde to form an iminium ion.

-

Intramolecular Trapping: The boronic acid hydroxyl group attacks the iminium carbon (or coordinates to the nitrogen), facilitating ring closure.

-

Result: Formation of a stable 5-membered oxaborole ring with an amine substituent at the 3-position.

Protocol 1: Synthesis of 3-(Dialkylamino)-5-methylbenzo[c][1,2]oxaborol-1(3H)-ol

Target Audience: Medicinal Chemists focusing on antimicrobial pharmacophores.

Reagents:

-

(2-Formyl-4-methylphenyl)boronic acid (1.0 equiv)

-

Secondary Amine (e.g., Morpholine, Piperidine, or N-methylpiperazine) (1.0 - 1.1 equiv)

-

Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)

-

Optional: Molecular Sieves (3Å) to accelerate dehydration.

Step-by-Step Methodology:

-

Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve (2-formyl-4-methylphenyl)boronic acid (164 mg, 1.0 mmol) in Ethanol (5 mL).

-

Addition: Add the secondary amine (1.0 mmol) dropwise at room temperature (25 °C).

-

Note: A slight exotherm may be observed. The solution typically turns from clear to pale yellow.

-

-

Reaction: Cap the vial and stir vigorously at room temperature for 2–6 hours.

-

Monitoring: Monitor by TLC (5% MeOH in DCM). The starting aldehyde spot will disappear, and a new, more polar spot (the benzoxaborole) will appear.

-

-

Work-up (Precipitation Method):

-

Cool the reaction mixture to 0 °C in an ice bath.

-

The product often precipitates as a white or off-white solid due to the high polarity of the B-N interaction.

-

Filter the solid and wash with cold ethanol (2 x 1 mL) followed by diethyl ether (2 x 2 mL).

-

-

Work-up (Extraction Method - if no precipitate):

-

Evaporate the solvent under reduced pressure.[3]

-

Redissolve the residue in minimal DCM and precipitate by adding excess Hexanes.

-

-

Yield: Typical yields range from 75% to 90%.

Data Summary Table: Solvent Effects

| Solvent | Reaction Time | Yield (%) | Notes |

| Ethanol | 3 h | 88% | Green solvent; product often precipitates directly. |

| MeCN | 4 h | 82% | Good for solubility of diverse amines. |

| THF | 6 h | 70% | Slower kinetics; requires evaporative workup. |

| DCM | 2 h | 90% | Fast, but product remains in solution (requires precipitation). |

Strategic Pathway B: Suzuki-Condensation Cascade to Isoquinolines

This strategy utilizes the boronic acid for a C-C bond formation (Suzuki coupling) while preserving the aldehyde to react immediately with a nucleophile present on the coupling partner. This "Telescoped" approach builds complex fused heterocycles in a single operation.

Protocol 2: Synthesis of Phenanthridine/Isoquinoline Derivatives

Target Audience: Process Chemists and Library Synthesis Groups.

Reagents:

-

(2-Formyl-4-methylphenyl)boronic acid (1.2 equiv)

-

2-Bromoaniline (or 2-Bromobenzylamine for isoquinolines) (1.0 equiv)

-

Catalyst: Pd(PPh3)4 (3-5 mol%)

-

Base: K2CO3 (2.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Methodology:

-

Inertion: Flame-dry a Schlenk tube or microwave vial and purge with Argon/Nitrogen.

-

Loading: Add 2-bromoaniline (172 mg, 1.0 mmol), (2-formyl-4-methylphenyl)boronic acid (197 mg, 1.2 mmol), and Pd(PPh3)4 (58 mg, 0.05 mmol).

-

Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 2M aqueous K2CO3 (1 mL).

-

Reaction:

-

Thermal: Heat to 90 °C for 12 hours.

-

Microwave: Heat to 110 °C for 30 minutes.

-

-

Mechanism in situ:

-

Step A: Suzuki coupling connects the two phenyl rings.

-

Step B: The pendant amine from the aniline attacks the pendant aldehyde (now in close proximity).

-

Step C: Condensation/Dehydration yields the imine (Phenanthridine core).

-

-

Work-up:

Visualizing the Chemistry

Diagram 1: Divergent Reactivity of the Bifunctional Scaffold

This diagram illustrates how the choice of reagents dictates the reaction pathway, leading to totally different pharmacophores.

Caption: Divergent synthesis pathways: Path A utilizes the Lewis acidity for heterocycle formation; Path B utilizes Pd-catalysis for C-C bond formation followed by cyclization.

Diagram 2: Mechanistic Flow of the Benzoxaborole Formation

Detailed view of the "One-Pot" mechanism described in Protocol 1.

Caption: The self-validating mechanism of benzoxaborole formation where the boronic acid traps the transient hemi-aminal.

Troubleshooting & Optimization

-

Protodeboronation:

-

Issue: Loss of the boronic acid group during Suzuki coupling (Path B).

-

Solution: Use mild bases (K3PO4 instead of K2CO3) or anhydrous conditions if possible. The 4-methyl group slightly stabilizes the C-B bond compared to electron-deficient analogs, but care is still required.

-

-

Incomplete Cyclization (Path A):

-

Issue: Product remains as the open-chain imine.

-

Solution: Ensure the solvent is not too "wet" (water competes for Boron coordination). Use Ethanol or Toluene with molecular sieves.

-

-

Purification of Benzoxaboroles:

-

These compounds can be "sticky" on silica gel due to the Lewis acidic boron.

-

Tip: Pre-treat silica gel with 1% Triethylamine or use Alumina columns. Recrystallization is often superior to chromatography for this class.

-

References

-

Synthesis of Benzoxaboroles via Amine Condensation

-

Suzuki-Cascade Reactions

-

Petasis/Borono-Mannich Multicomponent Reactions

-

Benzoxaboroles in Medicinal Chemistry

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Petasis Sequence Reactions for the Scaffold-Diverse Synthesis of Bioactive Polycyclic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Petasis Reaction of Boronic Acids, Oxo Components and Amines (Pt-3CR). [organic-chemistry.org]

- 5. Combined ‘One-pot’ Borylation and Coupling - Wordpress [reagents.acsgcipr.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Formation and Structural Characterization of Benzoxa- and Thienoxaphosphaborinines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Petasis reaction - Wikipedia [en.wikipedia.org]

- 10. Yoneda Labs [yonedalabs.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. semanticscholar.org [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Overcoming low yields in Suzuki coupling with (2-Formyl-4-methylphenyl)boronic acid

Subject: Troubleshooting Low Yields with (2-Formyl-4-methylphenyl)boronic acid

Case ID: FM-2024-SUZUKI Status: Open Priority: High (Synthetic Bottleneck)

Executive Summary

You are encountering low yields with (2-Formyl-4-methylphenyl)boronic acid . Standard Suzuki-Miyaura conditions (e.g.,

This guide moves beyond basic troubleshooting to address the specific mechanistic failure modes of ortho-formyl boronic acids.

Module 1: Diagnostic Workflow (The "Why")

The ortho-formyl group is not just a steric hindrance; it is a chemically active trap. Unlike simple aryl boronic acids, your substrate exists in a dynamic equilibrium that actively sabotages the transmetallation step.

The Failure Mechanism

-

Protodeboronation: The electron-withdrawing nature of the formyl group at the ortho position stabilizes the anionic transition state required for hydrolytic C-B bond cleavage. This reaction is base-catalyzed and often faster than the transmetallation to Palladium.

-

Benzoxaborole Cyclization: The formyl oxygen can coordinate intramolecularly with the boron center, forming a cyclic hemiacetal-like species (benzoxaborole). This species is significantly less reactive toward transmetallation, effectively sequestering your nucleophile.

Visualizing the Competition

The following diagram illustrates the kinetic competition between the productive coupling and the destructive pathways.

Figure 1: Kinetic competition in the coupling of ortho-formyl boronic acids. Note that the destructive pathways (Red) often outcompete the productive pathway (Green) under standard conditions.

Module 2: Optimization Matrix (The "How")

To solve this, we must accelerate the productive cycle (using specialized ligands) while suppressing the destructive cycle (using anhydrous/mild conditions).

Recommended Conditions

| Parameter | Standard (Avoid) | Optimized (Recommended) | Rationale |

| Catalyst | Buchwald ligands (SPhos/XPhos) create a bulky, electron-rich Pd center that accelerates transmetallation, beating the deboronation clock.[1] | ||

| Base | Strong bases and water promote deboronation. Anhydrous phosphate acts as a proton shuttle without hydrolyzing the C-B bond. | ||

| Solvent | DMF/Water, Dioxane/Water | THF , Toluene , or 1,4-Dioxane (Dry) | Protic solvents stabilize the deboronation transition state. |

| Temperature | Reflux ( | Lower temperatures favor the lower-barrier catalytic cycle over the higher-barrier thermal decomposition. |

Module 3: Advanced Protocols

Protocol A: The "Buchwald" Method (Primary Recommendation)

Best for: Direct coupling of the unstable boronic acid.

-

Preparation: Charge a reaction vial with the aryl halide (

equiv), (2-Formyl-4-methylphenyl)boronic acid ( -

Catalyst Addition: Add XPhos Pd G2 precatalyst (

). If G2 is unavailable, use -

Solvent: Evacuate and backfill with Argon (

). Add anhydrous THF (-

Note: Even though the system is "anhydrous," a trace amount of water (degassed) is sometimes necessary for the boronate activation.[2] If the reaction stalls, add

drops of degassed water.

-

-

Reaction: Stir at

. Monitor by LCMS every 30 minutes. The reaction should be complete within 2-4 hours.

Protocol B: The MIDA Boronate Strategy (The "Nuclear" Option)

Best for: Cases where Protocol A fails or scale-up is required. Concept: Replaces the unstable boronic acid with a MIDA (N-methyliminodiacetic acid) boronate. This masks the boron, preventing benzoxaborole formation and deboronation until slow release.

-

Synthesis of MIDA Boronate: Reflux your boronic acid with MIDA in Toluene/DMSO to form the stable MIDA ester.

-

Coupling:

-

Mix Aryl Halide (

equiv), MIDA boronate ( -

Use

or XPhos Pd G2 . -

Base/Solvent:

( -

Mechanism:[3][4][5][6][7][8][9] The water slowly hydrolyzes the MIDA ester to release the active boronic acid slowly, keeping its concentration low (the "slow release" effect) so it is consumed by Pd before it can decompose.

-

Module 4: Frequently Asked Questions (FAQ)

Q: My reaction mixture turned black immediately, and I see no product. What happened? A: Immediate black precipitation ("Pd black") indicates catalyst decomposition. The unstable boronic acid likely failed to transmetallate, leaving the Pd(II) species to reduce and aggregate. Solution: Switch to the XPhos or SPhos ligand systems, which stabilize the Pd(0) species and accelerate the sluggish transmetallation step.